1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone
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Overview
Description
1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone is an organic compound with the molecular formula C13H12N2O2 It is a pyrimidine derivative, characterized by the presence of a benzyloxy group attached to the pyrimidine ring
Preparation Methods
The synthesis of 1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxypyrimidine and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Reaction Mechanism: The benzylation of 5-hydroxypyrimidine occurs through a nucleophilic substitution reaction, resulting in the formation of 5-(benzyloxy)pyrimidine.
Chemical Reactions Analysis
1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidine derivatives.
Scientific Research Applications
1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Effects: The compound’s effects are mediated through its ability to bind to and inhibit specific proteins, leading to changes in cellular functions
Comparison with Similar Compounds
1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(5-(Benzyloxy)pyridin-2-YL)ethanone and 1-(5-(Methoxy)pyrimidin-2-YL)ethanone share structural similarities.
Uniqueness: The presence of the benzyloxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential biological activity.
Comparison: Compared to its analogs, this compound may exhibit different reactivity and biological effects due to the specific nature of the benzyloxy substituent
Properties
IUPAC Name |
1-(5-phenylmethoxypyrimidin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10(16)13-14-7-12(8-15-13)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANGRKXTUQWMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=N1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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